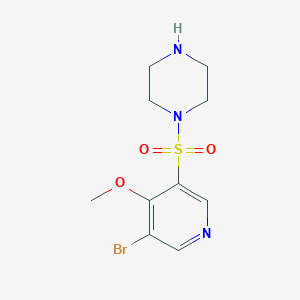

1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine

CAS No.:

Cat. No.: VC15879786

Molecular Formula: C10H14BrN3O3S

Molecular Weight: 336.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14BrN3O3S |

|---|---|

| Molecular Weight | 336.21 g/mol |

| IUPAC Name | 1-(5-bromo-4-methoxypyridin-3-yl)sulfonylpiperazine |

| Standard InChI | InChI=1S/C10H14BrN3O3S/c1-17-10-8(11)6-13-7-9(10)18(15,16)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 |

| Standard InChI Key | PJBPQHLMRFSWDB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine belongs to the sulfonamide class, featuring a pyridine core with bromine and methoxy substituents. The sulfonyl group bridges the pyridine ring to the piperazine moiety, conferring both rigidity and polarity to the molecule. Key physicochemical properties include:

| Property | Value |

|---|---|

| CAS Number | 1352522-43-0 |

| Molecular Formula | |

| Molecular Weight | 350.23 g/mol |

| Density | Not reported |

| Melting/Boiling Points | Not reported |

The bromine atom at the 5-position enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the methoxy group at the 4-position influences electronic distribution across the pyridine ring .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming its structure. The -NMR spectrum typically shows:

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves sulfonylation of 5-bromo-4-methoxypyridin-3-amine with piperazine-1-sulfonyl chloride under basic conditions (Scheme 1) :

Scheme 1: Synthesis of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine

-

Sulfonylation: React 5-bromo-4-methoxypyridin-3-amine with piperazine-1-sulfonyl chloride in dichloromethane using triethylamine as a base.

-

Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Yield optimization studies indicate that maintaining temperatures below 5°C during sulfonylation minimizes side reactions .

Reaction Conditions and Challenges

-

Oxidation Sensitivity: The sulfonyl group necessitates inert atmospheres to prevent oxidation .

-

Solvent Systems: Dichloromethane and ethyl acetate are preferred for their compatibility with sulfonamide formation .

Structure–Activity Relationship (SAR)

Role of Substituents

Comparative studies of analogous compounds reveal:

-

Bromine: Enhances binding to hydrophobic enzyme pockets (e.g., Mycobacterium tuberculosis IMPDH) .

-

Methoxy Group: Improves solubility and modulates electron density on the pyridine ring .

-

Piperazine: Facilitates interactions with catalytic residues via hydrogen bonding .

Table 2: Biological Activity of Analogous Compounds

| Compound | Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| 1-(5-Isoquinolinesulfonyl) | Mtb IMPDH | 0.12 | |

| 1-((5-Bromo-4-methoxy)... | E. coli LpxH | 1.8 |

Mechanistic Insights

The compound inhibits bacterial enzymes like LpxH (involved in lipid A biosynthesis) by mimicking the transition state of the natural substrate . Molecular docking studies suggest the bromine atom occupies a hydrophobic cleft, while the sulfonyl group stabilizes the enzyme–inhibitor complex .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume